N-(2-hydroxyphenyl)-2-phenoxypropanamide
Description
N-(2-Hydroxyphenyl)-2-phenoxypropanamide is an amide derivative characterized by a 2-hydroxyphenyl group attached to the nitrogen atom and a phenoxy substituent on the α-carbon of the propanamide chain. The hydroxyphenyl group may enhance solubility via hydrogen bonding, while the phenoxy moiety could contribute to π-π interactions in biological systems. Further experimental validation is required to confirm these hypotheses.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11(19-12-7-3-2-4-8-12)15(18)16-13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXYQJYHPWISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-phenoxypropanamide typically involves the reaction of 2-hydroxyaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)-2-phenoxypropanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound’s hydroxy and amide groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules . Additionally, its phenyl and phenoxy groups contribute to hydrophobic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(2-hydroxyphenyl)-2-phenoxypropanamide with structurally related amides, focusing on substituent effects, molecular properties, and reported activities:
Key Observations:
Substituent Effects on Solubility: The 2-hydroxyphenyl group in the target compound likely improves water solubility compared to analogs with ethoxy () or fluorine () substituents, which are more lipophilic. The amino group in N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide () further enhances solubility, suggesting that polar substituents on the phenyl ring modulate bioavailability.
Biological Activity: HO-AAVPA (), a valproic acid derivative with a hydroxyphenyl group, exhibits histone deacetylase (HDAC) inhibitory activity without hepatotoxicity at tested doses. No direct evidence exists for the target compound’s bioactivity, but its phenoxy group may confer distinct binding affinities compared to NSAID-derived amides (e.g., naproxen/flurbiprofen hybrids in ).
The phenoxy group in the target compound’s propanamide chain offers steric bulk and aromaticity, which could influence metabolic stability compared to shorter-chain analogs like HO-AAVPA.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
